REACTION_CXSMILES
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Br[C:2]1[C:3](=[O:10])[N:4]([CH3:9])[CH:5]=[C:6]([Br:8])[N:7]=1.[O:11]1[CH2:16][CH2:15][N:14]([C:17]2[CH:23]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=2)[CH2:13][CH2:12]1>>[Br:8][C:6]1[N:7]=[C:2]([NH:21][C:20]2[CH:19]=[CH:18][C:17]([N:14]3[CH2:15][CH2:16][O:11][CH2:12][CH2:13]3)=[CH:23][CH:22]=2)[C:3](=[O:10])[N:4]([CH3:9])[CH:5]=1
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Name
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|
Quantity
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2.21 g
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Type
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reactant
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Smiles
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BrC=1C(N(C=C(N1)Br)C)=O
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Name
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Quantity
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1.48 g
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Type
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reactant
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Smiles
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O1CCN(CC1)C1=CC=C(N)C=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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BrC=1N=C(C(N(C1)C)=O)NC1=CC=C(C=C1)N1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |